Oxirane, (8-chlorooctyl)-
Description
Oxirane, (8-chlorooctyl)- is an epoxide derivative characterized by a three-membered oxirane (epoxide) ring substituted with an 8-chlorooctyl chain. This structure combines the reactivity of the strained epoxide ring with the hydrophobic and electron-withdrawing effects of the chlorinated alkyl chain. Key applications likely include polymer synthesis (e.g., as a monomer or crosslinker) and intermediates in organic synthesis .
Properties
CAS No. |
185559-27-7 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(8-chlorooctyl)oxirane |
InChI |
InChI=1S/C10H19ClO/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10H,1-9H2 |
InChI Key |
CIMANFYHPPXAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, (8-chlorooctyl)-, the preparation can be achieved through the epoxidation of 8-chlorooctene. The reaction involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, (8-chlorooctyl)-, often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired oxirane product.
Chemical Reactions Analysis
Types of Reactions
Oxirane, (8-chlorooctyl)-, undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and carboxylic acids.
Substitution Reactions: The presence of the chlorine atom in the 8-chlorooctyl side chain allows for substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, acids, and bases.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the ring-opening process.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the major products can include diols, amino alcohols, and hydroxy acids.
Substituted Products: Substitution reactions can yield a variety of functionalized compounds, such as ethers and esters.
Scientific Research Applications
Oxirane, (8-chlorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of Oxirane, (8-chlorooctyl)-, primarily involves the ring-opening reactions facilitated by nucleophiles. The strained three-membered ring is highly reactive and readily undergoes nucleophilic attack, leading to the formation of various ring-opened products. The presence of the chlorine atom in the side chain can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Challenges
Spectroscopic Characterization
Industrial Relevance
- Epichlorohydrin derivatives dominate industrial applications, but niche uses for longer-chain chlorinated oxiranes (e.g., surfactants, specialty coatings) are emerging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
